3-(Piperidin-1-YL)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-YL]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-1-YL)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-YL]pyridazine is a complex organic compound that features a pyridazine core substituted with piperidine and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-YL)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-YL]pyridazine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Substitution with Piperidine: The pyridazine core is then reacted with piperidine under basic conditions to introduce the piperidinyl group.
Introduction of Piperazine: The final step involves the reaction of the intermediate with 3,4,5-trimethoxybenzoyl chloride and piperazine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-1-YL)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-YL]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Piperidin-1-YL)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-YL]pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-YL)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-YL]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-1-YL)propylindole: Similar in structure but with different pharmacokinetic properties.
3-(Piperazin-1-YL)propylindole: Another related compound with distinct biological activities.
Uniqueness
3-(Piperidin-1-YL)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-YL]pyridazine is unique due to its specific substitution pattern and the presence of the trimethoxybenzoyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H31N5O4 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C23H31N5O4/c1-30-18-15-17(16-19(31-2)22(18)32-3)23(29)28-13-11-27(12-14-28)21-8-7-20(24-25-21)26-9-5-4-6-10-26/h7-8,15-16H,4-6,9-14H2,1-3H3 |
InChI Key |
UGIUNBCSGYXVJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.